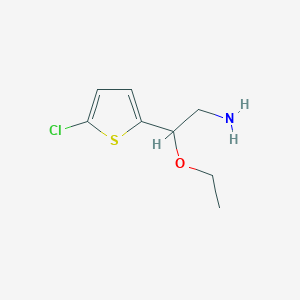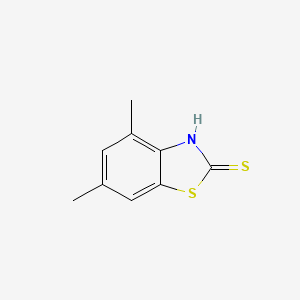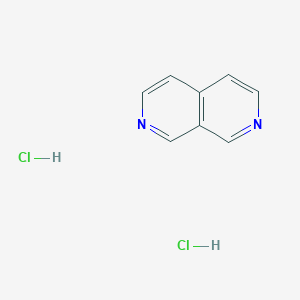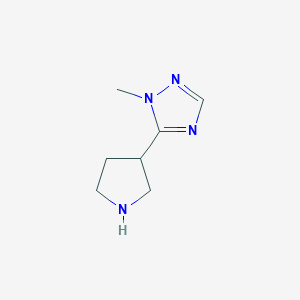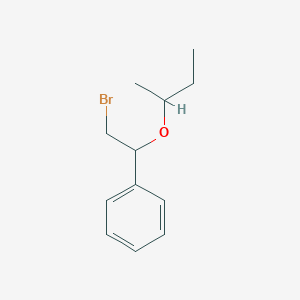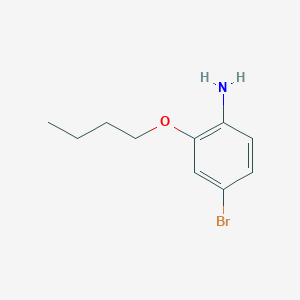![molecular formula C7H11NO2 B13629170 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . Another approach involves the SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework .
Industrial Production Methods: The industrial synthesis of related compounds, such as 5-tert-butyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid, involves multiple steps, including reactions with Boc anhydride, oxidation, Grignard reagents, and reduction with lithium aluminum hydride .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the γ-lactam form of the compound can be converted into bromo esters and hydroxy amides through a series of steps .
Common Reagents and Conditions: Common reagents used in these reactions include benzeneselenenyl bromide, m-chloroperoxybenzoic acid (MCPBA), and various electrophilic reagents . The conditions for these reactions often involve specific catalysts and controlled environments to ensure the desired transformations.
Major Products: The major products formed from these reactions include polyfunctionalized bicyclic systems, epoxides, and diesters .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid and its derivatives have significant applications in scientific research. They are used as intermediates in the synthesis of carbocyclic nucleosides, which are important in medicinal chemistry . Additionally, these compounds are studied for their potential biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and inhibition of platelet aggregation .
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 2-oxa-5-azabicyclo[2.2.1]heptane and longeracemine, which also feature bicyclic structures with nitrogen atoms .
Uniqueness: What sets 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid apart is its specific carboxylic acid functional group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQRETZPWNXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

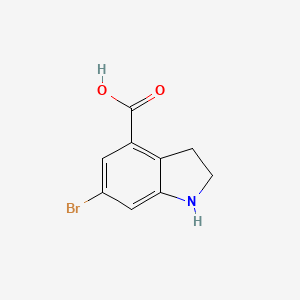
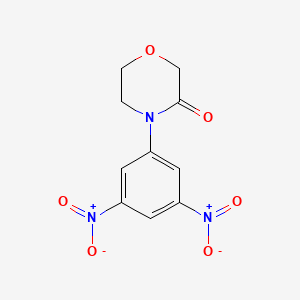
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
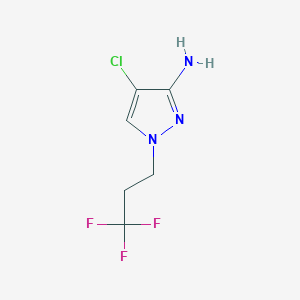
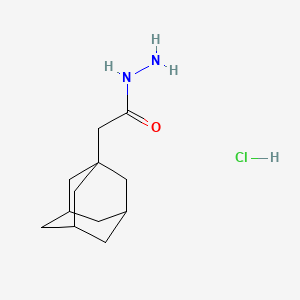
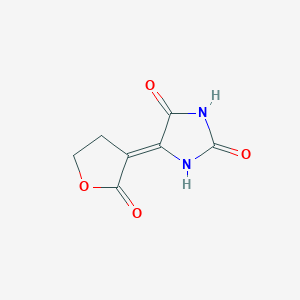
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)
